molecular formula C16H20N6O2S B12480269 N-(4,6-dimethylpyrimidin-2-yl)-4-[(E)-pyrrolidin-1-yldiazenyl]benzenesulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-4-[(E)-pyrrolidin-1-yldiazenyl]benzenesulfonamide

Cat. No.: B12480269
M. Wt: 360.4 g/mol
InChI Key: LJPMGJGDICTOKF-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Diazenyl Group: The diazenyl group can be introduced via diazotization reactions, where an amine is converted into a diazonium salt, followed by coupling with a pyrrolidine derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Antimicrobial Activity: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.

    Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonamide is unique due to its complex structure, which combines a pyrimidine ring, a diazenyl group, and a benzenesulfonamide moiety. This structural complexity may confer unique chemical properties and biological activities not found in simpler sulfonamides.

Properties

Molecular Formula

C16H20N6O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-yldiazenyl)benzenesulfonamide

InChI

InChI=1S/C16H20N6O2S/c1-12-11-13(2)18-16(17-12)20-25(23,24)15-7-5-14(6-8-15)19-21-22-9-3-4-10-22/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18,20)

InChI Key

LJPMGJGDICTOKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NN3CCCC3)C

Origin of Product

United States

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